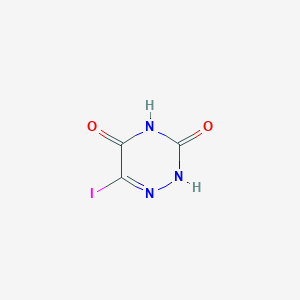
6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound containing iodine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the iodination of a triazine precursor. Common methods include:
Direct Iodination: Using iodine or iodine monochloride in the presence of an oxidizing agent.
Substitution Reactions: Starting from a halogenated triazine and replacing the halogen with iodine.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming higher oxidation state products.
Reduction: Reduction reactions could lead to the removal of the iodine atom or reduction of the triazine ring.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, substitution reactions might yield various substituted triazines.
Scientific Research Applications
6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione could have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of novel materials with unique properties.
Biology: Studying its interactions with biological molecules.
Industry: Potential use in the development of new catalysts or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. In materials science, it could contribute to the properties of a material through its electronic structure.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione
- 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione
- 6-Fluoro-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the iodine atom, which can impart different reactivity and properties compared to its chloro, bromo, and fluoro analogs.
Properties
CAS No. |
18802-36-3 |
|---|---|
Molecular Formula |
C3H2IN3O2 |
Molecular Weight |
238.97 g/mol |
IUPAC Name |
6-iodo-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C3H2IN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) |
InChI Key |
DNALXQAPHCIGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


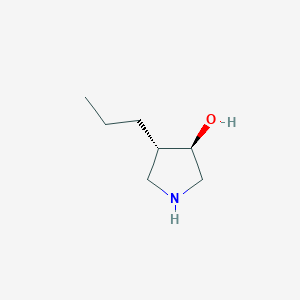

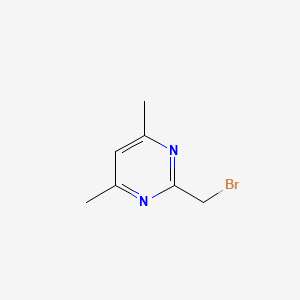

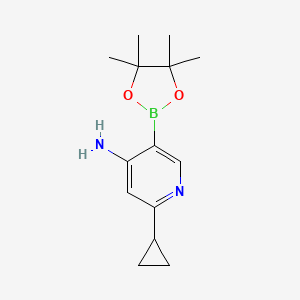
![2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide](/img/structure/B12986581.png)
![2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B12986586.png)
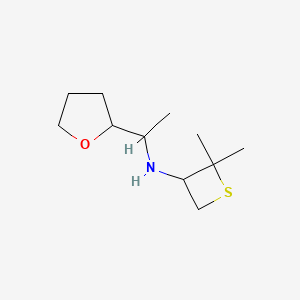
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12986601.png)
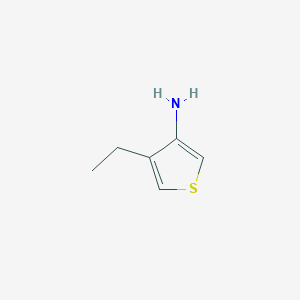

![9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B12986623.png)
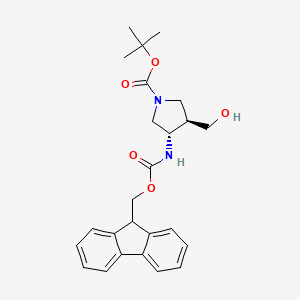
![4-(2-((Benzyloxy)methyl)-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12986643.png)
